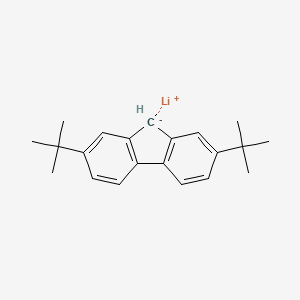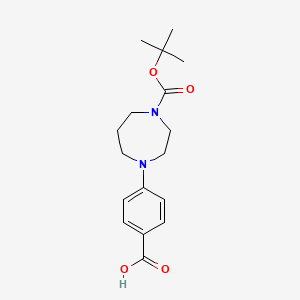
9-Dimethylsilylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Dimethylsilylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a dimethylsilyl group attached to the fluorene core. This modification imparts unique properties to the compound, making it a subject of interest in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
One method for synthesizing 9-Dimethylsilylfluorene involves the metallation of fluorene with potassium tert-butoxide, followed by treatment with methyl iodide in cation-solvating solvents such as methylphosphonic acid tetramethyldiamide, hexamethapol, dimethyl sulfoxide, or diglyme. This method yields this compound in high yield (approximately 95%) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using dimethyl carbonate as a methylating agent under alkaline conditions. This method is environmentally friendly and economically efficient, as it avoids the use of low-boiling-point toxic methylating agents like methyl iodide or methyl bromide .
化学反応の分析
Types of Reactions
9-Dimethylsilylfluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted fluorene compounds.
科学的研究の応用
9-Dimethylsilylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism by which 9-Dimethylsilylfluorene exerts its effects involves its interaction with various molecular targets and pathways. The dimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in fluorescence or electronic materials.
類似化合物との比較
Similar Compounds
9-Methylene-fluorene: This compound is an analog of 9-Dimethylsilylfluorene and is known for its use in the deprotection of the Fmoc group.
9,9-Dimethyl-9-silafluorene: Another similar compound, characterized by the presence of a dimethylsilyl group, but with different applications and properties.
Uniqueness
This compound is unique due to its specific structural modification, which imparts enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials for electronic applications.
特性
InChI |
InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUDQJPWPCRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)









![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)


